![molecular formula C13H12O3 B3340573 (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid CAS No. 730951-34-5](/img/structure/B3340573.png)
(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid
Overview
Description
(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid, also known as DOIA, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid is not fully understood, but it is believed to act on various molecular targets, including the GABA-A receptor and the PPAR-alpha receptor. (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain.
Biochemical and Physiological Effects:
(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties. (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has also been shown to have an effect on lipid metabolism, as it activates the PPAR-alpha receptor, which is involved in the regulation of lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
Future Directions
Future research on (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid could focus on further elucidating its mechanism of action and molecular targets, as well as exploring its potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular disease. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid, which would make it more accessible for use in lab experiments.
Scientific Research Applications
(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management. In cancer research, (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In neuroprotection, (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has been found to have a protective effect on neurons, which could potentially be used to treat neurodegenerative diseases. In pain management, (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid has been shown to have analgesic properties, making it a potential alternative to traditional pain medications.
properties
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)6-10-7-16-12-5-9-3-1-2-8(9)4-11(10)12/h4-5,7H,1-3,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRKQKXMFFTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid | |
CAS RN |
730951-34-5 | |
Record name | 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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